molecular formula C16H17N3O2S B2854112 N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 941913-12-8

N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2854112
CAS RN: 941913-12-8
M. Wt: 315.39
InChI Key: LWRPHSSTEIRORZ-UHFFFAOYSA-N
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Description

“N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in the literature . A general method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone is obtained .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . The spectral data can provide information about the bonding mode and geometry of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, the empirical formula, molecular weight, and SMILES string of a benzimidazole derivative can be determined . The compound is typically a solid and is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological target. Some benzimidazole derivatives have been shown to exert antitumor activity by promoting apoptosis and inhibiting angiogenesis . Other benzimidazole derivatives have been shown to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound. Some benzimidazole derivatives are classified as combustible solids . Users should ensure adequate ventilation and avoid ingestion, inhalation, and contact with eyes, skin, or clothing .

Future Directions

Benzimidazole derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on the synthesis of new benzimidazole derivatives and the investigation of their biological activities . The development of more efficient and eco-friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-8-11(2)15(12(3)9-10)22(20,21)19-16-17-13-6-4-5-7-14(13)18-16/h4-9H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRPHSSTEIRORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

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